Barium metaphosphate

Description

Propriétés

Numéro CAS |

13762-83-9 |

|---|---|

Formule moléculaire |

BaHO3P |

Poids moléculaire |

217.31 g/mol |

InChI |

InChI=1S/Ba.HO3P/c;1-4(2)3/h;(H,1,2,3) |

Clé InChI |

ZETBKPAMMCFXNH-UHFFFAOYSA-N |

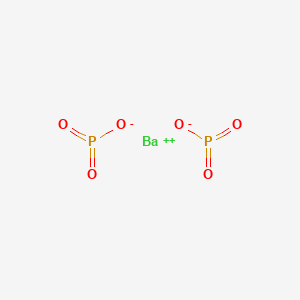

SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |

SMILES canonique |

O[P+](=O)[O-].[Ba] |

Origine du produit |

United States |

Foundational & Exploratory

What are the chemical properties of Barium metaphosphate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaphosphate, with the chemical formula Ba(PO₃)₂, is an inorganic compound that has garnered interest primarily in the field of materials science. Its unique properties, including a high melting point and thermal stability, make it a valuable component in the manufacturing of specialty glasses, ceramics, and enamels. This technical guide provides an in-depth overview of the chemical properties of barium metaphosphate, including its synthesis, thermal stability, and solubility. While its applications in drug development are not established, this guide aims to provide a comprehensive chemical foundation for researchers exploring novel applications of inorganic compounds.

Chemical Properties of Barium Metaphosphate

Barium metaphosphate is a white, odorless powder.[1] It is characterized by its high melting point and insolubility in water.[1][2] However, it exhibits slow dissolution in acidic solutions.[2]

Quantitative Data Summary

The key quantitative chemical and physical properties of Barium Metaphosphate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | Ba(PO₃)₂ | [2] |

| Molecular Weight | 295.27 g/mol | [2] |

| Appearance | White Powder | [1] |

| Density | 3.63 g/cm³ | [2] |

| Melting Point | 1560 °C (2840 °F) | [1][2] |

| Boiling Point | Not available | |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Other Solvents | Slowly soluble in acids | [2] |

| Crystal Structure | Orthorhombic | [1] |

Synthesis and Experimental Protocols

Barium metaphosphate can be synthesized through several methods. The two primary approaches are a solid-state reaction and an aqueous precipitation reaction.

Solid-State Reaction

This method involves the high-temperature reaction between barium carbonate (BaCO₃) and metaphosphoric acid (HPO₃).[2][3]

Reaction: BaCO₃ + 2HPO₃ → Ba(PO₃)₂ + H₂O + CO₂[2][3]

Experimental Protocol: A detailed experimental protocol for this specific solid-state reaction is not readily available in the surveyed literature. However, a general approach for the synthesis of related barium titanium phosphates involves heating a mixture of the precursors at temperatures ranging from 1000 to 1400°C for 2 to 10 hours.[4] For the synthesis of barium metaphosphate, a similar approach would be expected, with the precise temperature and duration requiring empirical optimization.

Aqueous Precipitation

Barium metaphosphate can also be prepared by the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with sodium metaphosphate (NaPO₃) in an aqueous solution.[2]

Reaction: BaCl₂(aq) + 2NaPO₃(aq) → Ba(PO₃)₂(s) + 2NaCl(aq)[2]

Experimental Protocol: A detailed, step-by-step protocol for the synthesis of barium metaphosphate via aqueous precipitation is described as follows:

-

Preparation of Barium Hydroxide (B78521) Solution: Barium hydroxide is dissolved in deionized water. Activated carbon is added, and the mixture is stirred and heated to achieve a specific gravity of 1.05-1.10. The solution is then filtered to remove impurities.

-

Precipitation of Barium Hydrogen Phosphate (B84403): While stirring, phosphoric acid is added to the refined barium hydroxide solution to adjust the pH to a range of 9-11, leading to the precipitation of barium hydrogen phosphate.

-

Formation of Slurry: The barium hydrogen phosphate precipitate is diluted with deionized water to form a mixed slurry.

-

Synthesis of Barium Metaphosphate: The slurry is then subjected to centrifugal spray drying to yield barium metaphosphate.[5]

It is important to note that specific concentrations, volumes, temperatures, and drying parameters would need to be optimized for specific laboratory or industrial-scale production.

Stability and Decomposition

Barium metaphosphate is a thermally stable compound under normal conditions.[6] However, upon heating to high temperatures, it undergoes thermal decomposition. The decomposition products are reported to include toxic metal oxide smoke and phosphorus oxides, such as phosphorus pentoxide (P₂O₅).[7] One source also indicates that thermal decomposition can lead to the release of irritating gases and vapors.[8] A definitive decomposition temperature is not consistently reported in the literature.

Applications and Relevance to Drug Development

The primary applications of barium metaphosphate are in the materials science sector, where it is used in the production of glasses, porcelains, and enamels.[6] The addition of barium metaphosphate can enhance the properties of these materials. When combined with sodium polyphosphate, it forms a low-melting glass with a high coefficient of thermal expansion, which is useful for creating seals with low-melting metals like aluminum.[2][9]

A thorough review of the scientific literature reveals a lack of established applications for barium metaphosphate in drug development, drug delivery, or other biomedical fields. Its insolubility in water and the toxicity of soluble barium compounds likely limit its utility in biological systems.[10] Consequently, there are no known signaling pathways or biological processes involving barium metaphosphate to be visualized.

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow of the aqueous precipitation method for synthesizing Barium Metaphosphate.

Conclusion

Barium metaphosphate is a chemically stable inorganic compound with well-defined physical properties that make it suitable for applications in materials science. Its synthesis can be achieved through both solid-state and aqueous precipitation methods. While it is thermally stable at moderate temperatures, it will decompose at high temperatures to produce metal oxides and phosphorus oxides. Currently, there is no significant body of research supporting the use of barium metaphosphate in drug development or other biomedical applications. This guide provides a foundational understanding of its chemical properties for researchers who may be interested in exploring its potential in novel contexts.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Barium metaphosphate - Wikipedia [en.wikipedia.org]

- 3. Barium Phosphate Formula - Properties, Preparation, Uses and FAQs [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. Barium metaphosphate [chembk.com]

- 6. Barium metaphosphate | Jiayuan [jy-chemical.com]

- 7. chemcd.com [chemcd.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Barium metaphosphate Ba(PO3)2 optical grade 99.99% [smart-elements.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

Unveiling the Atomic Architecture of Barium Metaphosphate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure of Barium Metaphosphate (Ba(PO₃)₂), a material of interest for its applications in specialty glasses and ceramics. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the compound's structural characteristics.

Core Structural Features

Barium metaphosphate is known to exist in at least two crystalline polymorphs: a stable β-form and a γ-form. A high-temperature α-form has also been reported, though its crystal structure remains undetermined.[1][2] The fundamental building block of these structures is the metaphosphate anion, which forms infinite chains of corner-sharing PO₄ tetrahedra. These polyphosphate chains are linked by barium cations, creating a stable three-dimensional framework.

The β-Polymorph: An Orthorhombic Arrangement

The β-form of Barium metaphosphate crystallizes in the orthorhombic system, belonging to the space group P2₁2₁2₁.[2][3] In this configuration, the Ba²⁺ cation is coordinated to ten oxygen atoms, resulting in a distorted coordination polyhedron.[1][2] The structure features two distinct phosphorus sites, each tetrahedrally coordinated to four oxygen atoms. These PO₄ tetrahedra link to form infinite chains that extend along the crystallographic a-axis.

The γ-Polymorph: A Monoclinic Structure

The γ-form of Barium metaphosphate adopts a monoclinic crystal system with the space group P12₁/n1.[4] Similar to the β-form, the structure is characterized by infinite polyphosphate chains built from corner-sharing PO₄ tetrahedra.

Quantitative Crystallographic Data

The precise atomic arrangement and bonding within the β and γ polymorphs of Ba(PO₃)₂ have been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for comparative analysis.

Table 1: Crystallographic Data for Barium Metaphosphate Polymorphs

| Parameter | β-Ba(PO₃)₂ | γ-Ba(PO₃)₂ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P12₁/n1 |

| Unit Cell Parameters | ||

| a (Å) | 4.4979 (2) | 9.695 (3) |

| b (Å) | 8.3377 (4) | 6.906 (3) |

| c (Å) | 13.3911 (6) | 7.522 (3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 94.75 (5) |

| γ (°) | 90 | 90 |

| Unit Cell Volume (ų) | 502.19 (4) | 501.9 |

| Z | 4 | 4 |

Data for β-Ba(PO₃)₂ sourced from[2]. Data for γ-Ba(PO₃)₂ sourced from[4].

Table 2: Selected Interatomic Distances for β-Ba(PO₃)₂

| Bond | Bond Length (Å) |

| Ba–O | 2.765 (3) - 3.143 (3) |

| P(1)–O | 1.475 (2) - 1.625 (2) |

| P(2)–O | 1.481 (2) - 1.607 (3) |

Data sourced from[1].

Experimental Protocols

The structural characterization of Barium metaphosphate polymorphs is primarily achieved through single-crystal X-ray diffraction (XRD). The following outlines a typical experimental workflow for the synthesis and analysis of these materials.

Synthesis of Barium Metaphosphate Crystals

Single crystals of β-Ba(PO₃)₂ can be obtained through solid-state reaction. A stoichiometric mixture of Barium Carbonate (BaCO₃) and Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) is ground together and heated in a platinum crucible. The temperature is gradually increased to 300 °C to allow for the slow decomposition of the precursors, followed by a higher temperature treatment (around 900-1000 °C) for several days to promote crystal growth. To obtain the β-polymorph, the product is slowly cooled to room temperature. The γ-polymorph can be formed at lower temperatures and may transform to the β-form upon heating.

Single-Crystal X-ray Diffraction (XRD) Analysis

A suitable single crystal of Ba(PO₃)₂ is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

The collected data is then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Structural Visualization

The hierarchical relationship of the structural components in β-Ba(PO₃)₂ can be visualized as a logical diagram.

Caption: Structural hierarchy of β-Barium metaphosphate.

This in-depth guide provides a foundational understanding of the molecular structure of Barium metaphosphate, offering valuable data and protocols for researchers in materials science and related fields. The detailed crystallographic information serves as a critical resource for further investigation and application of this versatile inorganic compound.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Anhydrous Barium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of anhydrous Barium Metaphosphate (β-Ba(PO₃)₂), a material of interest for its potential applications in specialized glass formulations and other advanced materials. This document outlines the detailed crystallographic data, experimental protocols for its synthesis and structural determination, and a logical workflow for the analysis, serving as a comprehensive resource for researchers in materials science and related fields.

Crystallographic Data Summary

The crystal structure of the β-form of anhydrous Barium Metaphosphate has been determined with high precision through single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic system, and its structural parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for β-Ba(PO₃)₂

| Parameter | Value |

| Empirical Formula | Ba(PO₃)₂ |

| Formula Weight | 295.28 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.4979 (2) |

| b (Å) | 8.3377 (4) |

| c (Å) | 13.3911 (6) |

| Volume (ų) | 502.19 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption coefficient (μ) (mm⁻¹) | 8.50 |

Data sourced from the redetermination of the β-Ba(PO₃)₂ structure.[1][3]

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) for β-Ba(PO₃)₂

| Atom | Wyckoff Symbol | x | y | z | Ueq (Ų) |

| Ba1 | 4a | 0.7423(1) | 0.4901(1) | 0.3752(1) | 0.012(1) |

| P1 | 4a | 0.239(1) | 0.635(1) | 0.082(1) | 0.011(1) |

| P2 | 4a | 0.749(1) | 0.359(1) | 0.085(1) | 0.011(1) |

| O1 | 4a | 0.941(2) | 0.598(1) | 0.038(1) | 0.018(1) |

| O2 | 4a | 0.432(2) | 0.288(1) | 0.047(1) | 0.018(1) |

| O3 | 4a | 0.318(2) | 0.751(1) | 0.161(1) | 0.021(1) |

| O4 | 4a | 0.701(2) | 0.241(1) | 0.168(1) | 0.022(1) |

| O5 | 4a | 0.443(2) | 0.499(1) | 0.091(1) | 0.017(1) |

| O6 | 4a | 0.949(2) | 0.491(1) | 0.093(1) | 0.017(1) |

Atomic coordinates are derived from the calculated structure in the Materials Project database, which is consistent with the experimental redetermination.[4]

Table 3: Selected Bond Lengths for β-Ba(PO₃)₂

| Bond | Length (Å) |

| Ba-O | 2.78 - 3.15 |

| P-O | 1.48 - 1.63 |

The structure features Ba²⁺ cations coordinated to ten oxygen atoms in a distorted geometry. The phosphate (B84403) backbone consists of corner-sharing PO₄ tetrahedra.[4] The polyphosphate chains extend parallel to the[5] direction with a periodicity of two PO₄ tetrahedra.[1]

Experimental Protocols

Synthesis of Anhydrous Barium Metaphosphate (β-Ba(PO₃)₂) Single Crystals

High-quality single crystals of β-Ba(PO₃)₂ can be synthesized via a high-temperature solid-state reaction followed by a controlled cooling and quenching process.[1]

Materials:

-

Barium Carbonate (BaCO₃), high purity

-

Ammonium Dihydrogen Phosphate ((NH₄)H₂PO₄), high purity

-

Platinum crucible

Procedure:

-

A stoichiometric mixture of BaCO₃ and (NH₄)H₂PO₄ (1:2 molar ratio) is finely ground. A slight excess (e.g., 3%) of the phosphate precursor can be used.

-

The ground mixture is placed in a platinum crucible.

-

The crucible is heated in a furnace to 1173 K.

-

The temperature is then slowly cooled to 1073 K at a rate of 2 K per hour.

-

Following the slow cooling, the crucible is rapidly quenched in a cold water bath.

-

Colorless, transparent fragments of β-Ba(PO₃)₂ are then mechanically isolated from the resulting product.

Another reported method for the preparation of barium metaphosphate is the reaction of barium carbonate with metaphosphoric acid.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following outlines a general protocol for the collection of single-crystal X-ray diffraction data and subsequent structure refinement, based on the instrumentation and software used in the redetermination of the β-Ba(PO₃)₂ structure.[1][3]

Instrumentation:

-

Bruker SMART CCD area-detector diffractometer (or equivalent)

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

Procedure:

-

Crystal Mounting: A suitable single crystal with well-defined faces and dimensions of approximately 0.15 × 0.08 × 0.05 mm is selected and mounted on a goniometer head.

-

Data Collection: The diffractometer is used to collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam. Data is typically collected over a full sphere of reciprocal space to ensure data completeness.

-

Data Reduction: The collected frames are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction (e.g., multi-scan) is also applied.

-

Structure Solution: The crystal structure is solved using direct methods, for example, with the SHELXS97 software. This provides an initial model of the atomic positions.

-

Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares method, for instance, with the SHELXL97 software. This process refines the atomic coordinates, and anisotropic displacement parameters for all atoms.

Visualizations

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical progression from synthesis to the final refined crystal structure of anhydrous Barium Metaphosphate.

Caption: Logical workflow for the crystal structure analysis of β-Ba(PO₃)₂.

Experimental Workflow for Single-Crystal X-ray Diffraction

This diagram details the key steps involved in the experimental process of single-crystal X-ray diffraction.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

References

A Technical Guide to the Synthesis and Formation of Barium Metaphosphate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and crystal growth of barium metaphosphate (Ba(PO₃)₂). Barium metaphosphate, a crystalline material with a high coefficient of thermal expansion, finds applications in the formulation of specialized glasses and as a host for luminescent materials. This document details established experimental protocols, presents quantitative data in structured tables, and visualizes the synthesis workflows for clarity and reproducibility.

Solid-State Synthesis

Solid-state reaction is a conventional and straightforward method for preparing polycrystalline barium metaphosphate powder. This technique involves the high-temperature reaction of solid precursors to form the desired compound.

Experimental Protocol

A typical solid-state synthesis of barium metaphosphate involves the reaction between barium carbonate (BaCO₃) and a phosphate (B84403) source, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or metaphoric acid (HPO₃).[1]

-

Precursor Preparation: Stoichiometric amounts of the reactants are precisely weighed. For the reaction between barium carbonate and metaphosphoric acid, the molar ratio should be 1:2.

-

Mixing: The precursors are intimately mixed to ensure a homogeneous reaction mixture. This is typically achieved by grinding the powders together in an agate mortar with a pestle.

-

Calcination: The mixture is transferred to a suitable crucible (e.g., alumina) and heated in a muffle furnace. The calcination process involves a carefully controlled temperature ramp and dwell time to ensure complete reaction and formation of the desired phase. While specific protocols for Ba(PO₃)₂ are not extensively detailed in the reviewed literature, a general approach involves a multi-stage heating process to first decompose the precursors and then to facilitate the solid-state diffusion and reaction. A final sintering step at a higher temperature can be employed to improve crystallinity.

-

Cooling: The furnace is cooled down to room temperature at a controlled rate.

-

Characterization: The resulting powder is characterized by techniques such as X-ray Diffraction (XRD) to confirm the formation of the Ba(PO₃)₂ phase and to assess its purity.

Quantitative Data

The following table summarizes the key parameters for the solid-state synthesis of barium metaphosphate.

| Parameter | Value/Range | Notes |

| Precursors | BaCO₃ and HPO₃ | Stoichiometric ratio of 1:2. |

| BaCO₃ and (NH₄)₂HPO₄ | Stoichiometric ratio of 1:2. | |

| Mixing Method | Grinding in an agate mortar | Ensures homogeneity of the reactant mixture. |

| Calcination Temperature | > 800 °C | The exact temperature profile needs optimization. |

| Atmosphere | Air | |

| Product Form | Polycrystalline powder |

Experimental Workflow

Flux Growth Method

The flux growth method is a powerful technique for obtaining high-quality single crystals of materials that have high melting points or decompose before melting. In this method, the constituent materials are dissolved in a molten salt (the flux), and crystals are grown by slowly cooling the solution.

Experimental Protocol

-

Component Selection: The starting materials (e.g., BaO or BaCO₃ and P₂O₅) and a suitable flux are chosen. The flux should have a low melting point, be a good solvent for the reactants, and not form stable compounds with the desired product. Potential fluxes for phosphates include alkali metal phosphates or borates.

-

Mixing and Loading: The reactants and the flux are weighed in a specific molar ratio (e.g., 1:10 to 1:20 solute to flux ratio) and placed in an inert crucible (e.g., platinum).

-

Heating and Homogenization: The crucible is placed in a programmable furnace and heated to a temperature above the melting point of the flux to ensure complete dissolution of the reactants and homogenization of the melt. This temperature is maintained for several hours.

-

Crystal Growth (Slow Cooling): The furnace is then slowly cooled at a controlled rate (e.g., 1-5 °C/hour). As the temperature decreases, the solubility of barium metaphosphate in the flux reduces, leading to supersaturation and subsequent nucleation and growth of single crystals.

-

Crystal Separation: Once the cooling program is complete, the crystals are separated from the solidified flux. This can be done by decanting the molten flux at a temperature above its melting point or by dissolving the flux in a suitable solvent that does not affect the Ba(PO₃)₂ crystals.

Quantitative Data

The following table presents generalized parameters for the flux growth of barium metaphosphate crystals, which would require optimization for specific experimental setups.

| Parameter | Value/Range | Notes |

| Solute Precursors | BaO (or BaCO₃) and P₂O₅ | Stoichiometric ratio for Ba(PO₃)₂. |

| Flux | Low melting point phosphates or borates | e.g., NaPO₃, LiBO₂. |

| Solute:Flux Molar Ratio | 1:10 - 1:20 | Needs to be optimized. |

| Crucible Material | Platinum | Inert to the molten flux and reactants. |

| Soaking Temperature | 1000 - 1200 °C | Dependent on the chosen flux. |

| Soaking Time | 2 - 10 hours | To ensure complete dissolution. |

| Cooling Rate | 1 - 5 °C/hour | Critical for controlling crystal size and quality. |

| Product Form | Single crystals |

Experimental Workflow

Crystallization from Glass

This method involves preparing a glass with a composition that allows for the controlled crystallization of barium metaphosphate upon subsequent heat treatment. This technique is often used to produce glass-ceramics, which are materials with a fine dispersion of crystalline phases within a glassy matrix.

Experimental Protocol

-

Glass Preparation: A mixture of raw materials corresponding to a specific composition within the BaO-P₂O₅ system (or a multi-component system) is melted at a high temperature (e.g., 1200-1400 °C) in a suitable crucible. The melt is then rapidly cooled (quenched) to form a glass.

-

Annealing: The prepared glass is then subjected to a controlled heat treatment (annealing) at a temperature above its glass transition temperature but below its melting temperature. This heat treatment induces nucleation and growth of crystalline phases within the glass matrix. A two-step annealing process, with a lower temperature for nucleation and a higher temperature for crystal growth, can be employed to control the crystal size and morphology.

-

Characterization: The resulting glass-ceramic is analyzed using techniques like Differential Thermal Analysis (DTA) to determine the crystallization temperature and X-ray Diffraction (XRD) to identify the crystalline phases formed.

Quantitative Data

The following table provides typical parameters for the synthesis of barium metaphosphate crystals from a glass matrix.

| Parameter | Value/Range | Notes |

| Glass Composition | BaO-P₂O₅ binary system or multi-component systems | The ratio of BaO to P₂O₅ determines the phosphate phases that can form. |

| Melting Temperature | 1200 - 1400 °C | Depends on the specific glass composition. |

| Quenching Method | Pouring onto a cold plate | To ensure the formation of an amorphous glass. |

| Annealing Temperature | Above glass transition temperature (Tg) | The specific temperature profile influences the crystallization process. |

| Annealing Time | Several hours | Controls the extent of crystallization. |

| Product Form | Glass-ceramic with Ba(PO₃)₂ crystals |

Experimental Workflow

Concluding Remarks

The synthesis of barium metaphosphate crystals can be achieved through several methods, each offering distinct advantages in terms of product form (polycrystalline powder, single crystals, or glass-ceramics) and control over crystal quality. The choice of synthesis route will depend on the desired application. While general protocols are well-established, specific quantitative parameters for the synthesis of high-purity, well-defined Ba(PO₃)₂ crystals often require empirical optimization. Further research dedicated to elucidating the detailed synthesis-structure-property relationships of barium metaphosphate will be invaluable for its future applications.

References

An In-depth Technical Guide to the Thermal Decomposition Behavior of Barium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium metaphosphate (Ba(PO₃)₂) is a thermally robust inorganic polymer with a high melting point of 1560°C.[1] Its exceptional thermal stability makes it a material of interest in various high-temperature applications. This technical guide provides a comprehensive overview of the anticipated thermal decomposition behavior of pure barium metaphosphate, drawing upon the established principles of thermal analysis and the known behavior of related alkaline earth metal phosphates. While specific, detailed experimental data on the decomposition pathway of pure Ba(PO₃)₂ is not extensively available in the public domain, this document outlines the key experimental protocols and theoretical considerations for its study. The guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge required to investigate and understand the thermal properties of this and similar inorganic compounds.

Introduction

Barium metaphosphate, Ba(PO₃)₂, is a member of the alkaline earth metaphosphate family. These compounds are characterized by long chains or rings of corner-sharing PO₄ tetrahedra. The high thermal stability of barium-containing compounds is a known trend, with stability generally increasing down the group in the periodic table for carbonates and sulfates.[2][3] This suggests that barium metaphosphate would be more thermally stable than its lighter alkaline earth counterparts.

The study of thermal decomposition is critical for determining the operational limits of materials in high-temperature environments, for understanding their potential degradation pathways, and for identifying any volatile products that may be released. For professionals in drug development, understanding the thermal behavior of excipients and related inorganic compounds is crucial for formulation stability and safety assessment.

This guide will detail the primary analytical techniques used to characterize thermal decomposition, present a hypothetical decomposition pathway for barium metaphosphate, and provide the necessary experimental frameworks for its investigation.

Predicted Thermal Decomposition Behavior

Based on the general principles of inorganic phosphate (B84403) chemistry, the thermal decomposition of barium metaphosphate is expected to be a high-temperature event. Orthophosphates are generally very stable thermally.[4] While metaphosphates are a form of polyphosphate and may undergo transformations, significant decomposition into barium oxide and phosphorus oxides would require very high temperatures, likely approaching or exceeding its melting point.

It is hypothesized that upon extreme heating, barium metaphosphate would eventually decompose, yielding solid barium oxide (BaO) and gaseous phosphorus pentoxide (P₄O₁₀). The polyphosphate chain would break down, leading to the evolution of the volatile phosphorus oxide.

A hypothetical, simplified decomposition reaction can be proposed as:

2Ba(PO₃)₂(s) → 2BaO(s) + P₄O₁₀(g)

It is also possible that intermediate barium phosphate species, such as pyrophosphates (Ba₂P₂O₇) or orthophosphates (Ba₃(PO₄)₂), could form during the decomposition process before the final products are obtained.

Data Presentation: Anticipated Thermal Events

The following table summarizes the expected thermal events for barium metaphosphate during thermal analysis. It is important to note that the specific temperature ranges and weight loss percentages are illustrative and would need to be confirmed by experimental data.

| Thermal Event | Anticipated Temperature Range (°C) | Technique | Expected Observation | Theoretical Weight Loss (%) |

| Desorption of surface moisture | 25 - 150 | TGA | Minor weight loss | < 1% |

| Phase Transition | > 900 | DTA/DSC | Endothermic peak (no weight loss) | 0% |

| Melting | ~1560 | DTA/DSC | Sharp endothermic peak (no weight loss) | 0% |

| Onset of Decomposition | > 1600 | TGA, DTA/DSC | Significant weight loss, endothermic event | Variable |

| Complete Decomposition | Very High Temperature | TGA | Plateau at residual mass (BaO) | ~48.2% |

Note: The theoretical weight loss is calculated based on the hypothetical decomposition of Ba(PO₃)₂ to BaO.

Experimental Protocols

A thorough investigation of the thermal decomposition of barium metaphosphate would employ a suite of complementary thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with decomposition.

Methodology:

-

A small, precisely weighed sample of pure barium metaphosphate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated from ambient temperature to a high temperature (e.g., 1600°C or higher) at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent side reactions like oxidation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the total mass loss.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To detect phase transitions, melting, and the endothermic or exothermic nature of decomposition.

Methodology:

-

Two crucibles are prepared: one containing the barium metaphosphate sample (5-10 mg) and the other containing an inert reference material (e.g., calcined alumina).

-

The crucibles are placed in the DTA/DSC instrument.

-

The sample and reference are subjected to the same controlled temperature program as in TGA, under an inert atmosphere.

-

The instrument measures the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference.

-

The resulting DTA/DSC curve reveals thermal events such as phase transitions (endothermic peaks), melting (sharp endothermic peak), and decomposition (typically endothermic).

Evolved Gas Analysis (EGA) via Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer via a heated transfer line.[5]

-

A TGA experiment is performed on the barium metaphosphate sample as described in section 4.1.

-

The gases evolved from the sample during heating are continuously drawn from the TGA furnace into the mass spectrometer.

-

The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio.

-

Mass spectra are recorded as a function of temperature, allowing for the identification of the evolved gaseous species (e.g., P₄O₁₀ and its fragments).

X-ray Diffraction (XRD) Analysis of Residues

Objective: To identify the crystalline phases of the solid residue after thermal decomposition.

Methodology:

-

A sample of barium metaphosphate is heated in a furnace to a specific temperature corresponding to a particular stage of decomposition (as determined by TGA).

-

The furnace is cooled, and the solid residue is collected.

-

The residue is ground into a fine powder and mounted on a sample holder for an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample, and the diffraction pattern is recorded.

-

The resulting diffractogram is compared with standard diffraction patterns (e.g., from the ICDD database) to identify the crystalline phases present in the residue (e.g., BaO, or any intermediate phosphate species).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a material like barium metaphosphate.

Hypothetical Decomposition Pathway

This diagram illustrates a simplified, hypothetical thermal decomposition pathway for a generic alkaline earth metaphosphate, such as barium metaphosphate.

Conclusion

Barium metaphosphate is a highly thermally stable compound, a characteristic that is beneficial for its use in high-temperature applications. While detailed experimental data on its decomposition is sparse in readily available literature, this guide provides a robust framework for its investigation. The combination of thermogravimetric analysis, differential thermal analysis/differential scanning calorimetry, evolved gas analysis, and X-ray diffraction of the residues provides a powerful and comprehensive approach to fully elucidate its thermal decomposition behavior. The methodologies and theoretical considerations presented herein are intended to serve as a valuable resource for researchers and scientists in materials science and pharmaceutical development. Further experimental investigation is warranted to precisely quantify the decomposition temperatures, products, and kinetics for pure barium metaphosphate.

References

- 1. Barium metaphosphate - Wikipedia [en.wikipedia.org]

- 2. A Level 7. s-block alkali metals alkaline earth metals, thermal stability of compounds, thermal decomposition carbonates, hydrgencarbonates, hydroxides, nitrates, sulfates/sulphates solubilty trends, uses of alkali metals GCE AS A2 KS5 chemistry revision notes [docbrown.info]

- 3. The thermal stability of alkaline earth metal carbonatesMgCO3CaCO3SrCO3 class 11 chemistry JEE_Main [vedantu.com]

- 4. decomposition - Do (some or all) phosphates thermally decompose? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]

In-depth Technical Guide: The Solubility of Barium Metaphosphate in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaphosphate, an inorganic salt with the chemical formula Ba(PO₃)₂, is a colorless, crystalline solid.[1] While it is insoluble in water, it exhibits solubility in acidic solutions through a process of slow dissolution.[1] This property is of significant interest in various fields, including materials science and potentially in pharmaceutical development, where the controlled release of barium or phosphate (B84403) ions in an acidic environment could be relevant. Understanding the kinetics and thermodynamics of its dissolution is crucial for any application leveraging this behavior. This technical guide provides a comprehensive overview of the solubility of barium metaphosphate in acidic media, detailing the dissolution mechanism, experimental protocols for its quantification, and a summary of available data.

Dissolution Mechanism in Acidic Solutions

The solubility of barium metaphosphate in acidic solutions is not a simple dissolution process but rather a chemical reaction known as acid-catalyzed hydrolysis. The metaphosphate anion is a long-chain polymer of repeating (PO₃)⁻ units linked by phosphoanhydride (P-O-P) bonds. In the presence of an acid, hydronium ions (H₃O⁺) act as a catalyst to break these P-O-P bonds.

The generally accepted mechanism for the acid-catalyzed hydrolysis of linear polyphosphates proceeds via a terminal-only degradation pathway.[2][3] This involves the protonation of a terminal phosphate group, followed by nucleophilic attack by a water molecule, leading to the cleavage of the terminal phosphate unit as orthophosphoric acid (H₃PO₄). This process continues, progressively shortening the polyphosphate chain.

The overall reaction can be summarized as follows:

Ba(PO₃)₂(s) + 2H⁺(aq) + 2H₂O(l) → Ba²⁺(aq) + 2H₃PO₄(aq)

In the case of sulfuric acid, the dissolution is followed by the precipitation of highly insoluble barium sulfate[4]:

Ba(PO₃)₂(s) + H₂SO₄(aq) + 2H₂O(l) → BaSO₄(s) + 2H₃PO₄(aq)

This reaction is driven by the very low solubility of barium sulfate (B86663).[5]

A simplified representation of the acid-catalyzed hydrolysis of the metaphosphate chain is depicted below:

Quantitative Solubility Data

For context, the solubility of other barium salts is known to be significantly influenced by the nature of the acid and the presence of common ions. For instance, the solubility of barium nitrate (B79036) in nitric acid decreases with increasing acid concentration due to the common ion effect.[6] Conversely, the solubility of barium carbonate increases in nitric acid because the carbonate ion reacts with the acid, shifting the dissolution equilibrium.[7]

Given the lack of specific data for barium metaphosphate, it is recommended that researchers and drug development professionals determine the solubility experimentally under the specific acidic conditions relevant to their application.

Experimental Protocols

To determine the solubility of barium metaphosphate in a given acidic solution, a combination of gravimetric and spectrophotometric methods can be employed. The general workflow involves dissolving the salt in the acid, followed by the quantitative analysis of the resulting barium and phosphate ions in the solution.

Experimental Workflow

Detailed Methodologies

1. Preparation of Saturated Solution

-

Prepare a series of acidic solutions (e.g., 0.1 M, 0.5 M, 1.0 M HCl or HNO₃) of known concentrations.

-

Add an excess amount of finely powdered barium metaphosphate to a known volume of each acidic solution in a sealed container.

-

Place the containers in a constant-temperature bath and stir the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The "slow dissolution" nature of the salt necessitates a long equilibration time.

-

After equilibration, filter the solutions using a fine-porosity filter paper (e.g., Whatman No. 42) to separate the saturated solution from the undissolved solid.[8]

2. Gravimetric Determination of Barium Ions (as BaSO₄)

This method is based on the precipitation of barium ions as highly insoluble barium sulfate.[9][10]

-

Accurately pipette a known volume of the clear filtrate into a beaker.

-

Add dilute hydrochloric acid to ensure the solution is acidic.[10]

-

Heat the solution to near boiling.

-

Slowly add a slight excess of dilute sulfuric acid with constant stirring to precipitate barium sulfate.

-

Digest the precipitate by keeping the solution hot for about an hour to promote the formation of larger, more easily filterable crystals.[10]

-

Filter the hot solution through a pre-weighed, ashless filter paper.

-

Wash the precipitate with hot deionized water until the washings are free of chloride ions (test with silver nitrate solution).[10]

-

Carefully transfer the filter paper with the precipitate to a pre-weighed crucible.

-

Dry and then ignite the crucible at a high temperature (e.g., 800 °C) in a muffle furnace to a constant weight.[10]

-

Cool the crucible in a desiccator and weigh it accurately.

-

From the mass of the barium sulfate precipitate, calculate the concentration of barium ions in the original filtrate.

3. Spectrophotometric Determination of Phosphate Ions (Molybdenum Blue Method)

This colorimetric method is highly sensitive for the determination of orthophosphate ions.[1][11][12][13][14] Since the dissolution of barium metaphosphate results in the formation of orthophosphoric acid, this method can be used to determine the phosphate concentration.

-

Prepare a series of standard phosphate solutions of known concentrations.

-

Take a known volume of the clear filtrate and the standard solutions into separate volumetric flasks.

-

Add a mixed reagent containing ammonium (B1175870) molybdate, ascorbic acid, and an antimony salt in an acidic medium (sulfuric acid).[12] This reacts with the orthophosphate to form a intensely colored molybdenum blue complex.

-

Allow the color to develop for a specific time (e.g., 30 minutes).[8]

-

Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (typically around 880 nm) using a spectrophotometer.[8]

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of phosphate in the sample solution from the calibration curve.

Data Presentation

| Acid | Acid Concentration (mol/L) | Temperature (°C) | Solubility of Ba(PO₃)₂ (g/L) | Molar Solubility of Ba(PO₃)₂ (mol/L) |

| HCl | 0.1 | 25 | Experimental Value | Experimental Value |

| HCl | 0.5 | 25 | Experimental Value | Experimental Value |

| HCl | 1.0 | 25 | Experimental Value | Experimental Value |

| HCl | 0.5 | 50 | Experimental Value | Experimental Value |

| HNO₃ | 0.1 | 25 | Experimental Value | Experimental Value |

| HNO₃ | 0.5 | 25 | Experimental Value | Experimental Value |

| HNO₃ | 1.0 | 25 | Experimental Value | Experimental Value |

| HNO₃ | 0.5 | 50 | Experimental Value | Experimental Value |

| H₂SO₄ | 0.1 | 25 | Very Low (Precipitation) | Very Low (Precipitation) |

Note: The solubility in sulfuric acid is expected to be extremely low due to the formation of insoluble barium sulfate.

Conclusion

The solubility of barium metaphosphate in acidic solutions is a complex process governed by the acid-catalyzed hydrolysis of its polyphosphate chains. While a qualitative understanding of this phenomenon exists, there is a notable lack of quantitative solubility data in the scientific literature. For researchers, scientists, and drug development professionals working with this compound, it is imperative to experimentally determine its solubility under the specific acidic conditions of interest. The detailed experimental protocols provided in this guide, utilizing gravimetric analysis for barium and spectrophotometry for phosphate, offer a robust framework for obtaining this critical data. Such empirical data will be invaluable for the successful design and implementation of any application involving the dissolution of barium metaphosphate in an acidic environment.

References

- 1. researchgate.net [researchgate.net]

- 2. tang.eas.gatech.edu [tang.eas.gatech.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. Barium sulfate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The following graphs represent the behavior of BaCO3 under - Brown 15th Edition Ch 17 Problem 9a [pearson.com]

- 8. mahidaacademy.org [mahidaacademy.org]

- 9. Gravimetric Estimation of Barium (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]

- 12. sydney.edu.au [sydney.edu.au]

- 13. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academiascholarlyjournal.org [academiascholarlyjournal.org]

High-Temperature Phase Transitions in Barium Metaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaphosphate, Ba(PO₃)₂, is an inorganic crystalline solid with a high melting point of 1560°C.[1][2][3] While it is often utilized in the formation of specialty glasses, its crystalline forms and their behavior at elevated temperatures are of significant interest for various applications in materials science.[1][4] This document provides a comprehensive overview of the known high-temperature phase transitions of pure, crystalline Barium metaphosphate, summarizing the available quantitative data, outlining the experimental methodologies used for its characterization, and visualizing the transition pathways.

Polymorphism and Phase Transitions

Barium metaphosphate is known to exist in at least three polymorphic forms at atmospheric pressure, designated as the γ, β, and α phases.[1][5] The transitions between these phases occur at specific high temperatures.

The sequence of phase transitions upon heating is as follows:

-

The γ-form undergoes a transformation to the β-form at 978 K (705 °C).[1][5]

-

The β-form, which is stable at intermediate temperatures, subsequently transforms into the high-temperature α-form at 1058 K (785 °C).[1][5]

The high-temperature α-form is the stable crystalline phase up to the melting point of the compound. The crystal structure of this α-phase has not yet been determined.[1][5]

Quantitative Data

The following tables summarize the known quantitative data for the phase transitions and crystal structures of Barium metaphosphate polymorphs.

Table 1: High-Temperature Phase Transition Data for Ba(PO₃)₂

| Transition | Temperature (K) | Temperature (°C) | Enthalpy of Transition (kJ/mol) |

| γ → β | 978 | 705 | Data not available in cited literature |

| β → α | 1058 | 785 | Data not available in cited literature |

Table 2: Crystallographic Data for Barium Metaphosphate Polymorphs

| Phase | Crystal System | Space Group | Lattice Parameters (Å) at 293 K |

| γ-Ba(PO₃)₂ | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |

| β-Ba(PO₃)₂ | Orthorhombic | P2₁2₁2₁ | a = 4.4979b = 8.3377c = 13.3911[1][5] |

| α-Ba(PO₃)₂ | Unknown | Unknown | Not applicable (stable at high T) |

Experimental Protocols

The characterization of Barium metaphosphate's phase transitions has been primarily accomplished through thermal analysis and X-ray diffraction techniques.

Thermal Analysis

The transition temperatures for the γ → β and β → α transformations were determined by thermal analysis, as reported by Grenier & Martin (1975). While the specific details of the experimental setup (e.g., type of thermal analyzer, heating/cooling rates, atmosphere) are not available in the reviewed literature, the standard protocol for such an analysis would involve:

-

Sample Preparation: A small quantity of pure, crystalline Ba(PO₃)₂ is placed in a sample pan made of an inert material (e.g., platinum or alumina).

-

Instrumentation: A Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC) is used.

-

Heating Program: The sample is heated at a constant, controlled rate (e.g., 5-20 °C/min) in a controlled atmosphere (typically an inert gas like argon or nitrogen to prevent any side reactions).

-

Data Acquisition: The instrument measures the temperature difference (DTA) or heat flow difference (DSC) between the sample and an inert reference. Endothermic or exothermic events, such as phase transitions, are recorded as peaks in the thermal analysis curve. The onset or peak temperature of these events corresponds to the transition temperature.

Single-Crystal X-ray Diffraction (XRD)

The determination of the crystal structure of the β-phase of Ba(PO₃)₂ was achieved through single-crystal X-ray diffraction. A redetermination of this structure provided high-precision data. The experimental protocol for this redetermination is summarized below.[1][5]

-

Crystal Synthesis: High-quality crystals of β-Ba(PO₃)₂ were obtained by quenching the recrystallized melt from temperatures above the β → α transition point.[1][5]

-

Data Collection Instrument: A Bruker SMART CCD diffractometer was used.[1][5]

-

X-ray Source: Molybdenum Kα radiation was employed.[1]

-

Temperature: Data was collected at room temperature (293 K).[1][5]

-

Data Collection Strategy: A multi-scan absorption correction was applied to the collected reflection data.[1]

-

Structure Solution and Refinement: The crystal structure was solved and refined using software such as SHELXS97 and SHELXL97.[5] This process yields the space group and precise atomic coordinates, which define the crystal lattice and the arrangement of atoms within it.

Visualizations

Phase Transition Pathway of Barium Metaphosphate

The following diagram illustrates the sequential phase transitions of Barium metaphosphate as a function of increasing temperature.

Caption: Temperature-induced phase transitions of Barium metaphosphate.

Experimental Workflow for Characterization

This diagram outlines the general experimental workflow for investigating the phase transitions and crystal structures of materials like Barium metaphosphate.

Caption: General workflow for studying phase transitions.

References

An In-depth Technical Guide on the Core Properties of Barium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Barium Metaphosphate, Ba(PO₃)₂, specifically its theoretical density and melting point. This document is intended to serve as a valuable resource, offering detailed experimental protocols for the determination of these properties and a summary of key data for easy reference.

Physicochemical Properties of Barium Metaphosphate

Barium metaphosphate is an inorganic compound that appears as a white powder.[1] It is insoluble in water but will dissolve slowly in acidic solutions.[1][2] The key physical properties are summarized in the table below.

| Property | Value | Reference |

| Theoretical Density | 3.63 g/cm³ | [1] |

| Melting Point | 1560 °C | [1][2] |

| Molar Mass | 295.27 g/mol | [1] |

| Molecular Formula | Ba(PO₃)₂ | [1] |

Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the density and melting point of powdered inorganic substances like Barium Metaphosphate.

Determination of True Density by Gas Pycnometry

The true density of a powder, which excludes the volume of any pores or inter-particle voids, can be accurately determined using a gas pycnometer.[3] This method relies on the displacement of a known volume of an inert gas by the sample.[3]

Materials:

-

Gas pycnometer

-

Analytical balance

-

Barium Metaphosphate powder (dried)

-

Helium gas (or another inert gas)

Procedure:

-

Sample Preparation: The Barium Metaphosphate powder should be thoroughly dried to remove any adsorbed moisture, which could affect the volume measurement.

-

Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard object of known volume.

-

Sample Weighing: Accurately weigh a suitable amount of the dried Barium Metaphosphate powder using an analytical balance.

-

Measurement:

-

Place the weighed powder into the sample chamber of the gas pycnometer.

-

Seal the chamber and purge it with the analysis gas (e.g., helium) to remove any air and moisture.

-

The instrument will then automatically carry out the analysis by pressurizing the sample chamber, expanding the gas into a reference chamber of known volume, and measuring the resulting pressure.

-

The true volume of the sample is calculated based on the pressure change using the gas law.[3]

-

-

Calculation: The true density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the true volume determined by the pycnometer.[3]

Determination of Melting Point by Capillary Method

The melting point of Barium Metaphosphate can be determined using a melting point apparatus with the capillary method.[4] Given its high melting point, a high-temperature melting point apparatus is required.

Materials:

-

High-temperature melting point apparatus

-

Capillary tubes (sealed at one end)

-

Barium Metaphosphate powder (finely ground)

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the Barium Metaphosphate sample is a fine, dry powder. If necessary, grind the sample gently in a mortar and pestle.[5]

-

Pack the dry powder into a capillary tube by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the powder. The packed sample height should be 2-3 mm.[5]

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[6]

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point of 1560 °C.[6]

-

Approximately 20-30 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.[6]

-

-

Post-Measurement: Allow the apparatus to cool completely before removing the capillary tube.

Synthesis of Barium Metaphosphate

Barium metaphosphate can be synthesized through various methods, including the reaction of barium carbonate with metaphosphoric acid or via an aqueous reaction.

Synthesis Workflow Diagram

The following diagram illustrates a common laboratory synthesis route for Barium Metaphosphate.

References

An In-depth Technical Guide to the Hydrated Forms and Cyclic Structures of Barium Metaphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaphosphate, Ba(PO₃)₂, is an inorganic compound with a variety of applications, notably in the formulation of specialty glasses, porcelains, and enamels due to its influence on properties like thermal expansion and melting point.[1][2][3] While the anhydrous form is a linear polyphosphate, several hydrated forms of barium metaphosphate exist, which are characterized by cyclic metaphosphate anions.[1][2] These cyclic structures, primarily trimetaphosphates (P₃O₉³⁻) and tetrametaphosphates (P₄O₁₂⁴⁻), exhibit distinct chemical and physical properties. Understanding the synthesis, structure, and thermal behavior of these hydrated forms is crucial for their application and for the development of new materials.

This technical guide provides a comprehensive overview of the known hydrated forms of barium metaphosphate with cyclic structures, focusing on their synthesis, crystallographic data, and characterization.

Hydrated Forms and their Crystalline Structures

Several hydrated forms of barium metaphosphate have been identified, with the most well-characterized being hydrates of barium trimetaphosphate and barium tetrametaphosphate. The crystallographic data for these compounds are summarized in Table 1.

Table 1: Crystallographic Data of Hydrated Barium Metaphosphates

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Ba₂(P₄O₁₂)·3.5H₂O | Monoclinic | C2/c | 7.773(2) | 12.976(2) | 13.461(3) | 90 | 95.38(2) | 90 | 4 | [1] |

| Ba₃(P₃O₉)₂·6H₂O | Triclinic | P-1 | 7.547 | 11.975 | 13.068 | 108.58 | 100.35 | 95.54 | 2 | [2] |

| Ba₃(P₃O₉)₂·4H₂O | Monoclinic | C2/m | 16.09(1) | 8.368(5) | 7.717(5) | 90 | 95.38(5) | 90 | 2 | [4] |

| Ba₃(P₃O₉)₂·4H₂O | Monoclinic | P2₁/n | 7.546(3) | 12.105(4) | 11.649(4) | 90 | 100.340(3) | 90 | 4 | [5] |

Note: Two different crystallographic solutions have been reported for Ba₃(P₃O₉)₂·4H₂O.

Experimental Protocols

Synthesis of Hydrated Barium Metaphosphates

The synthesis of hydrated barium metaphosphates typically involves the aqueous reaction of a soluble barium salt with a cyclic metaphosphate salt or the reaction of barium carbonate with metaphosphoric acid. The specific hydrated form obtained is highly dependent on the reaction conditions, such as the concentration of reactants.

1. Synthesis of Barium Cyclotetraphosphate Tetrahydrate (Ba₂(P₄O₁₂)·3.5H₂O)

Barium tetrametaphosphate hydrate (B1144303) can be synthesized as a single-phase crystalline powder from an aqueous solution of barium hydroxide (B78521) and phosphorus pentoxide at 300 K.[1]

2. Synthesis of Barium Cyclotriphosphate Hydrates (Ba₃(P₃O₉)₂·nH₂O)

The synthesis of barium cyclotriphosphate hydrates can be achieved by reacting aqueous solutions of barium chloride (BaCl₂) and sodium cyclotriphosphate (Na₃P₃O₉). The degree of hydration in the final product is influenced by the concentration of the initial solutions.[4]

-

Preparation of Ba₃(P₃O₉)₂·6H₂O (Hexahydrate): The use of dilute solutions of Na₃P₃O₉ and BaCl₂ or Ba(NO₃)₂ favors the formation of the hexahydrate. For instance, reacting a dilute solution of 3 g of Na₃P₃O₉ in 100 cm³ of water with a solution of 15 g of BaCl₂ in 100 cm³ of water at room temperature yields large crystals of the hexahydrate within a day.[4]

-

Preparation of Ba₃(P₃O₉)₂·4H₂O (Tetrahydrate): More concentrated solutions lead to the formation of the tetrahydrate. A specific method involves the slow, unstirred addition of a solution of 15 g of BaCl₂·2H₂O in 35 cm³ of water to a solution of 3 g of Na₃P₃O₉ in 25 cm³ of water. This initially forms needle-like crystals, which, after filtration and addition of an equivalent volume of water, transform into minute crystals of Ba₃(P₃O₉)₂·4H₂O.[4]

Characterization Methods

1. X-ray Diffraction (XRD)

Single-crystal and powder X-ray diffraction are the primary techniques for determining the crystal structure of these hydrated compounds.

-

Data Collection: For single-crystal analysis, a suitable crystal is mounted on a diffractometer (e.g., Philips PW1100). Data is typically collected using AgKα (λ = 0.5608 Å) or MoKα radiation. For powder diffraction, the sample is finely ground and placed on a sample holder. Data is collected over a specific 2θ range with a defined step size and counting time.[4][5]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares methods. Software such as SHELXS and SHELXL are commonly employed for this purpose.[5]

2. Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition and dehydration processes of the hydrated forms.

-

Procedure: A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss (TGA) and temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

-

Analysis: The TGA curve reveals the temperature ranges at which water molecules are lost. The DTA curve indicates whether these processes are endothermic or exothermic. Firing Ba₃(P₃O₉)₂·4H₂O at 600°C for several hours leads to its complete dehydration and the formation of the anhydrous barium polyphosphate, Ba(PO₃)₂.[4]

3. Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the compounds and for gaining insights into the symmetry of the cyclic phosphate (B84403) anions.

-

FTIR Spectroscopy: Samples are typically prepared as KBr pellets. Spectra are recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). The spectra show characteristic absorption bands for P-O stretching and bending vibrations within the phosphate rings, as well as O-H stretching and bending vibrations from the water molecules.

-

Raman Spectroscopy: A laser (e.g., Nd:YAG at 1064 nm) is used to excite the sample, and the scattered light is analyzed. Raman spectra provide complementary information to FTIR, particularly for the symmetric vibrations of the phosphate framework. The number and position of bands in the symmetric stretching region of the P-O-P bridges can provide information about the symmetry of the PnO₃nⁿ⁻ ring.

Structural Relationships and Cyclic Anions

The hydrated forms of barium metaphosphate are built from cyclic (PO₃)nⁿ⁻ anions, where n=3 for trimetaphosphate and n=4 for tetrametaphosphate. These anions consist of corner-sharing PO₄ tetrahedra. The barium cations and water molecules are located between these anionic rings and are involved in a complex network of ionic and hydrogen bonds.

Conclusion

The hydrated forms of barium metaphosphate represent a fascinating class of inorganic compounds with distinct cyclic structures. The ability to selectively synthesize different hydrated forms by controlling reaction conditions opens up possibilities for tuning the material properties for specific applications. The detailed characterization of their crystalline structures and thermal behavior is essential for understanding their stability and potential transformations. This guide provides a foundational understanding for researchers and professionals working with or developing materials based on barium metaphosphates. Further research into other potential hydrated forms and a more detailed investigation of their physical and chemical properties will undoubtedly expand their technological relevance.

References

Electronic Band Structure of Barium Metaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium metaphosphate, Ba(PO₃)₂, is an inorganic compound recognized for its applications in specialized optical glasses and materials science. An understanding of its electronic band structure is fundamental to leveraging its properties, such as transparency, refractive index, and thermal stability. This technical guide provides a comprehensive overview of the electronic and structural characteristics of Barium Metaphosphate. Due to the limited availability of direct experimental studies on its electronic band structure in peer-reviewed literature, this document synthesizes crystallographic data, computationally derived electronic properties, and a theoretical framework for its analysis. A detailed methodology for the computational determination of electronic band structures via Density Functional Theory (DFT) is also presented.

Introduction

Barium metaphosphate (Ba(PO₃)₂) is a colorless, crystalline solid known for its use as a component in low-melting-point glasses with high coefficients of thermal expansion.[1][2] Its utility in optical materials, including fluorophosphate (B79755) glasses, underscores the importance of its electronic properties, which dictate how the material interacts with electromagnetic radiation. The electronic band structure, specifically the arrangement of valence and conduction bands and the magnitude of the band gap, governs the optical and electrical characteristics of the material.[3][4] This guide consolidates the current understanding of Ba(PO₃)₂'s structural and electronic properties to serve as a foundational resource.

Crystal and Physical Properties

The most well-characterized crystalline phase of anhydrous Barium Metaphosphate is the orthorhombic β-Ba(PO₃)₂. Its structure consists of infinite polyphosphate chains, formed by corner-sharing PO₄ tetrahedra, that extend parallel to the[5] crystallographic direction. The Ba²⁺ cations are situated between these chains, coordinated by ten oxygen atoms, forming a distorted polyhedron.[3][6]

Data Presentation

The quantitative crystallographic and physical data for Barium Metaphosphate are summarized in the tables below.

Table 1: Crystallographic Data for β-Barium Metaphosphate (β-Ba(PO₃)₂)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2₁ (No. 19) | [3][7] |

| Lattice Parameters (at 293 K) | a = 4.4979(2) Å, b = 8.3377(4) Å, c = 13.3911(6) Å | [3] |

| Unit Cell Volume (V) | 502.19(4) ų | [3] |

| Formula Units per Cell (Z) | 4 |[3] |

Table 2: Physical and Calculated Electronic Properties of Barium Metaphosphate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Ba(PO₃)₂ | [1] |

| Molar Mass | 295.27 g/mol | [1] |

| Appearance | Colorless solid / White powder | [1] |

| Density (Theoretical) | 3.63 g/cm³ | [1] |

| Melting Point | 1,560 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Calculated Band Gap | 5.28 eV (Indirect) |[7] |

Electronic Structure

Based on computational analysis from the Materials Project, Barium Metaphosphate is predicted to be a wide-band-gap insulator with an indirect band gap of 5.28 eV.[7] This large band gap is consistent with its properties as a colorless, transparent material and its use in optical applications.

The electronic structure can be understood from its atomic constituents.

-

Valence Band: The top of the valence band is expected to be dominated by the filled O 2p orbitals from the polyphosphate [ (PO₃)⁻ ]n chains. These are the highest occupied electronic states.

-

Conduction Band: The bottom of the conduction band is likely formed by a combination of the unoccupied orbitals of the Ba²⁺ cations (such as Ba 5d and 6s states) and the anti-bonding orbitals of the phosphate (B84403) groups.

The significant energy gap between these bands means that a large amount of energy is required to excite an electron from the valence band to the conduction band, preventing significant absorption of visible light and rendering the material electrically insulating under normal conditions.

Experimental and Computational Protocols

While specific experimental protocols for determining the band structure of Ba(PO₃)₂ are not available in the literature, Density Functional Theory (DFT) is the standard computational methodology for such investigations.

Methodology: Density Functional Theory (DFT) for Electronic Band Structure Calculation

DFT is a first-principles quantum mechanical method used to calculate the electronic structure of materials. The workflow involves solving the Kohn-Sham equations for a periodic system defined by its crystal structure.

-

Input Structure Definition:

-

The calculation begins with the crystallographic information of the material. For β-Ba(PO₃)₂, this includes the orthorhombic lattice parameters (a, b, c), space group (P2₁2₁2₁), and the fractional coordinates of the Ba, P, and O atoms within the unit cell.[3]

-

-

Self-Consistent Field (SCF) Calculation:

-

An initial electron density is generated for the system.

-

The Kohn-Sham equations are solved iteratively to find the ground-state electron density. This process continues until the total energy and electron density converge to a self-consistent solution.

-

Key Parameters:

-

Exchange-Correlation Functional: A functional like the Generalized Gradient Approximation (GGA), often PBE (Perdew-Burke-Ernzerhof), is chosen to approximate the complex many-body electron interactions. For more accurate band gap predictions, a hybrid functional (e.g., HSE06) may be used.

-

Pseudopotentials: These are used to simplify the calculation by replacing the core electrons and the strong Coulomb potential near the nucleus with a weaker effective potential.

-

Plane-Wave Cutoff Energy: This parameter determines the size of the basis set used to represent the electronic wavefunctions. Convergence tests must be performed to select an appropriate value.

-

k-point Mesh: The Brillouin zone is sampled using a grid of k-points (e.g., a Monkhorst-Pack grid). The density of this grid must also be tested for convergence.

-

-

-

Non-Self-Consistent Band Structure Calculation:

-

Using the converged ground-state charge density from the SCF step, the Kohn-Sham equations are solved again, but this time for a specific high-symmetry path within the Brillouin zone.

-

This path is chosen based on the crystal system (e.g., Γ-X-S-Y-Γ for a simple orthorhombic lattice) to plot the energy eigenvalues (E) as a function of the wave vector (k).

-

-

Density of States (DOS) Calculation:

-

A non-self-consistent calculation is performed on a much denser k-point grid.

-

The energy eigenvalues from this calculation are used to compute the Density of States, which represents the number of available electronic states at each energy level. This can be projected onto atomic orbitals (PDOS) to determine the contribution of each element (Ba, P, O) to the valence and conduction bands.

-

-

Data Analysis and Visualization:

-

The E vs. k data is plotted to create the band structure diagram. The valence band maximum (VBM) and conduction band minimum (CBM) are identified to determine the band gap value and whether it is direct or indirect.

-

The DOS and PDOS are plotted to analyze the composition of the electronic bands.

-

Conclusion

Barium metaphosphate is a wide-band-gap insulator, a characteristic substantiated by computational data and its established use in optical materials. The crystal structure, composed of polyphosphate chains and barium cations, gives rise to a calculated indirect band gap of 5.28 eV. The valence band is primarily composed of oxygen 2p orbitals, while the conduction band is formed from barium and phosphorus unoccupied states. Although direct experimental data on the band structure is sparse, the computational methodology of Density Functional Theory provides a robust framework for its detailed investigation. Further experimental validation, for instance through vacuum ultraviolet spectroscopy and X-ray photoemission spectroscopy, would be invaluable to refine the theoretical models and provide a more complete picture of the electronic properties of this important material.

References

- 1. Electronic Structure: Density Functional Theory — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

- 2. eepower.com [eepower.com]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Electronic band structure - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Melt Quenching Technique for Barium Metaphosphate Glass Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of barium metaphosphate glass using the melt quenching technique. This document is intended to guide researchers, scientists, and drug development professionals in the preparation, characterization, and potential application of these glasses, particularly in the context of controlled drug delivery.

Introduction to Barium Metaphosphate Glass

Barium metaphosphate (Ba(PO₃)₂) glass is a type of inorganic phosphate (B84403) glass known for its unique optical and thermal properties. The incorporation of barium oxide into the phosphate glass network enhances thermal stability, chemical durability, and can modify the refractive index.[1] These properties make barium metaphosphate glasses suitable for a range of applications, including as sealing materials for metals with low melting points and as matrices for hosting therapeutic ions for biomedical applications.[2][3] The melt quenching technique is a conventional and versatile method for synthesizing these glasses, offering flexibility in composition and doping with various active ions.[4]

Synthesis of Barium Metaphosphate Glass via Melt Quenching

The melt quenching technique involves the rapid cooling of a molten mixture of precursor materials to bypass crystallization and form an amorphous solid.

Synthesis Workflow

Caption: Workflow for barium metaphosphate glass synthesis.

Experimental Protocol

Materials:

-

Barium carbonate (BaCO₃)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or Phosphorus pentoxide (P₂O₅)

-

Sodium carbonate (Na₂CO₃) (if preparing sodium-barium metaphosphate glass)

-

Alumina (B75360) or platinum crucible

-

High-temperature furnace (capable of reaching at least 1200°C)

-

Stainless steel or copper plate for quenching

-

Annealing furnace

-

Mortar and pestle

Procedure:

-

Precursor Calculation and Weighing: Calculate the required molar ratios of the precursor materials. For example, to synthesize a simple barium metaphosphate glass, BaCO₃ and (NH₄)₂HPO₄ can be used. For a sodium-barium metaphosphate glass, Na₂CO₃, BaCO₃, and (NH₄)₂HPO₄ are common precursors.[2][3] Accurately weigh the precursors using an analytical balance.

-

Mixing: Thoroughly mix the weighed precursors in a mortar and pestle to ensure a homogeneous mixture.

-

Melting:

-

Transfer the mixed powder into an alumina or platinum crucible. Platinum crucibles are recommended to minimize contamination.[4]

-

Place the crucible in a high-temperature furnace.

-

Heat the furnace to a temperature in the range of 1000°C to 1200°C. The exact temperature will depend on the specific composition.[5]

-

Hold the melt at this temperature for 1-2 hours to ensure complete decomposition of precursors and homogenization of the melt.

-

-

Quenching:

-

Carefully remove the crucible from the furnace.

-

Quickly pour the molten glass onto a pre-heated stainless steel or copper plate. This rapid cooling is crucial to prevent crystallization.

-

-

Annealing:

-

Immediately transfer the solidified glass into an annealing furnace preheated to a temperature just below the glass transition temperature (Tg). This step is critical to relieve internal stresses.

-

Slowly cool the glass to room temperature over several hours.

-

-

Storage: Store the prepared glass in a desiccator to prevent moisture absorption.

Characterization of Barium Metaphosphate Glass

Data Presentation: Properties of Barium Metaphosphate Glasses

| Composition (mol%) | Density (g/cm³) | Glass Transition Temperature (Tg) (°C) | Coefficient of Thermal Expansion (CTE) (10⁻⁷/°C) | Refractive Index | Reference |

| Ba(PO₃)₂ (Pure) | 3.63 | ~850 | - | 1.589 - 1.782 | [2] |

| 50P₂O₅–(50-x)Na₂O–xBaO (x=20) with 0.3% Sm₂O₃ | - | 310 | - | - | [1] |